molecular formula C25H25N3O2 B3806891 N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide

Cat. No. B3806891
M. Wt: 399.5 g/mol
InChI Key: HJMUBYRUEUJMRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, also known as NP-12, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide works by binding to the mu-opioid receptor, which is responsible for mediating the effects of opioids in the brain. By binding to this receptor, N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide can effectively block the effects of opioids, reducing the likelihood of addiction and overdose.
Biochemical and Physiological Effects:
N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its ability to block the effects of opioids, it has also been shown to have anxiolytic and antidepressant effects in animal models. It has also been shown to increase the release of dopamine in the brain, which is thought to play a role in its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide for lab experiments is its specificity for the mu-opioid receptor. This makes it an ideal tool for studying the effects of opioids on the brain. However, one limitation of N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide is that it is not very soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of future directions for research on N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide. One area of interest is its potential use as a treatment for other forms of addiction, such as alcohol or nicotine addiction. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide, as well as its potential side effects. Finally, there is a need for more research on the optimal dosing and administration of N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide in humans.

Scientific Research Applications

N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is its potential use as a treatment for opioid addiction. Studies have shown that N-{[1-(2-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide can effectively reduce the self-administration of opioids in rats, suggesting that it may be a viable treatment option for humans.

properties

IUPAC Name

4-phenyl-N-[[1-(pyridine-2-carbonyl)piperidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c29-24(22-13-11-21(12-14-22)20-8-2-1-3-9-20)27-17-19-7-6-16-28(18-19)25(30)23-10-4-5-15-26-23/h1-5,8-15,19H,6-7,16-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMUBYRUEUJMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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